N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-fluorobenzamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-fluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 4-chlorophenyl group, a 4-methylpiperazin-1-yl group, and a 4-fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenyl-2-bromoethylamine: This intermediate is synthesized by reacting 4-chlorophenylamine with 2-bromoethanol under acidic conditions.
Formation of 4-methylpiperazin-1-yl intermediate: The 4-chlorophenyl-2-bromoethylamine is then reacted with 4-methylpiperazine in the presence of a base such as sodium hydroxide to form the 4-methylpiperazin-1-yl intermediate.
Coupling with 4-fluorobenzoyl chloride: The final step involves coupling the 4-methylpiperazin-1-yl intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding molecular interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical entities.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to changes in neuronal signaling pathways, which may underlie its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-chlorobenzamide
- N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzamide
- N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-iodobenzamide
Uniqueness
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide group. This fluorine substitution can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross the blood-brain barrier. Additionally, the combination of the 4-chlorophenyl and 4-methylpiperazin-1-yl groups contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C20H23ClFN3O |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H23ClFN3O/c1-24-10-12-25(13-11-24)19(15-2-6-17(21)7-3-15)14-23-20(26)16-4-8-18(22)9-5-16/h2-9,19H,10-14H2,1H3,(H,23,26) |
InChI Key |
NZAVRMOVUNCFQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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